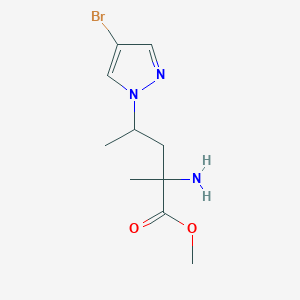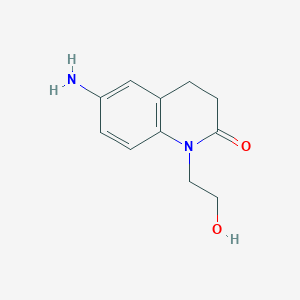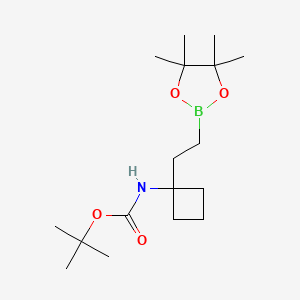![molecular formula C17H23FN2O3 B13546259 Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate CAS No. 2825012-05-1](/img/structure/B13546259.png)
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-fluoro-2-formylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-fluoro-2-formylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Tert-butyl 4-[(5-fluoro-2-carboxyphenyl)methyl]piperazine-1-carboxylate.
Reduction: Tert-butyl 4-[(5-fluoro-2-hydroxymethylphenyl)methyl]piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It may be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine ring and the formyl and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of the 5-fluoro-2-formylphenyl moiety, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an aminopyridinyl group, which can engage in different types of interactions compared to the formyl and fluoro groups.
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound lacks the fluoro substituent, which can significantly alter its reactivity and interaction with biological targets.
The uniqueness of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate lies in the combination of the fluoro and formyl groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2825012-05-1 |
|---|---|
Molekularformel |
C17H23FN2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)11-14-10-15(18)5-4-13(14)12-21/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
WCEOIXHVEUYNQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)


